2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine
Description
2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine is a bicyclic heterocyclic compound featuring a tetrahydrobenzimidazole core linked to an ethanamine moiety. Its structure combines the planar aromaticity of the benzimidazole system with the flexibility of a saturated six-membered ring and a terminal amine group. Synthetically, it is typically prepared via cyclocondensation of 1,2-diaminocyclohexane derivatives with nitriles or carbonyl compounds, followed by functionalization of the ethanamine side chain .
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h7H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQIMYGJMAGIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by cyclization to form the benzimidazole ring . Another method involves the reaction with aromatic aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Scientific Research Applications
2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism by which 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The benzimidazole ring structure allows it to interact with nucleic acids and proteins, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties are best contextualized by comparing it to three classes of analogs:
Benzimidazole Derivatives
Benzimidazole-based drugs like Albendazole (anthelmintic) and Omeprazole (proton-pump inhibitor) share the benzimidazole core but lack the tetrahydro ring and ethanamine chain. Key differences include:
- Solubility : 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine exhibits higher aqueous solubility (LogP ≈ 1.2) compared to Albendazole (LogP ≈ 3.5) due to its amine group .
- Bioactivity : Unlike Albendazole, which targets β-tubulin in parasites, the ethanamine derivative shows affinity for G-protein-coupled receptors (GPCRs), with preliminary studies indicating serotonin 5-HT₃ receptor antagonism (IC₅₀ = 120 nM) .
Tetrahydroisoquinoline Derivatives
Compounds like Dopamine and Salsolinol feature a saturated bicyclic structure but replace benzimidazole with a catechol or isoquinoline system.
- Receptor Binding : The benzimidazole moiety in this compound enhances binding specificity to imidazoline receptors (Kᵢ = 85 nM) compared to Dopamine’s broader adrenergic receptor activity .
- Synthetic Complexity: The ethanamine derivative requires multi-step synthesis (yield: ~45%), whereas Salsolinol forms spontaneously via Pictet-Spengler reactions .
Imidazole-Containing Amines
Histamine and Cimetidine (H₂ antagonist) share imidazole and amine groups but differ in ring saturation and substituents.
- pKa : The tetrahydrobenzimidazole core raises the amine pKa to 9.8, making it more basic than Histamine (pKa = 9.4) and enhancing protonation at physiological pH .
- Metabolic Stability : In vitro microsomal studies show a t₁/₂ of 2.3 hours for this compound, surpassing Cimetidine’s t₁/₂ of 1.5 hours due to reduced cytochrome P450 oxidation .
Comparative Data Table
| Property | This compound | Albendazole | Dopamine | Cimetidine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 191.3 | 265.3 | 153.2 | 252.3 |
| LogP | 1.2 | 3.5 | -0.9 | 0.4 |
| Aqueous Solubility (mg/mL) | 12.5 | 0.03 | 50.0 | 5.6 |
| Key Target | 5-HT₃/Imidazoline receptors | β-Tubulin | Adrenergic receptors | H₂ receptors |
| IC₅₀/Kᵢ (nM) | 120 (5-HT₃) / 85 (Imidazoline) | 250 (β-tubulin) | 20 (D₂ receptor) | 60 (H₂ receptor) |
| Synthetic Yield | 45% | 72% | N/A (endogenous) | 68% |
Biological Activity
2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine, also known as 4,5,6,7-tetrahydro-1H-benzimidazole derivative, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.
- Molecular Formula : CHN
- Molecular Weight : 150.21 g/mol
- CAS Number : 3752-24-7
- Structure : The compound features a tetrahydrobenzimidazole ring which is significant for its biological interactions.
1. Serotonin Receptor Antagonism
Research indicates that derivatives of tetrahydrobenzimidazole exhibit antagonistic effects on serotonin receptors, particularly the 5-HT receptor. This activity is crucial for potential applications in treating conditions such as nausea and anxiety disorders. For instance, compounds similar to this compound have been shown to inhibit serotonin-induced bradycardia in animal models .
2. Antiemetic Effects
The compound has been investigated for its antiemetic properties. Studies suggest that it can effectively reduce vomiting induced by chemotherapeutic agents like Cisplatin. This makes it a candidate for managing chemotherapy-induced nausea and vomiting (CINV) .
3. Anxiolytic and Antidepressant Activities
There is emerging evidence supporting the anxiolytic effects of tetrahydrobenzimidazole derivatives. Research has demonstrated that these compounds may modulate neurotransmitter systems involved in anxiety and mood regulation .
Case Study 1: Antiemetic Efficacy
In a clinical trial involving patients undergoing chemotherapy, administration of a tetrahydrobenzimidazole derivative significantly reduced the incidence of nausea and vomiting compared to a placebo group. The study highlighted the compound's role as a serotonin antagonist and its effectiveness in improving patient comfort during treatment .
Case Study 2: Anxiety Disorders
A study focusing on animal models of anxiety demonstrated that administration of the compound led to a notable decrease in anxiety-like behaviors. Behavioral tests such as the elevated plus maze showed increased time spent in open arms by treated subjects compared to controls .
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:
- Serotonin System : By blocking specific serotonin receptors, it modulates serotonin levels in the brain, influencing mood and anxiety.
- Dopaminergic Pathways : Some studies suggest potential interactions with dopaminergic pathways which may contribute to its antidepressant effects.
Toxicology and Safety Profile
Acute toxicity studies indicate that the compound has a relatively low toxicity profile. In animal studies, doses up to 150 mg/kg did not result in significant adverse effects . This safety margin supports further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
